Pz-128

Description

Properties

IUPAC Name |

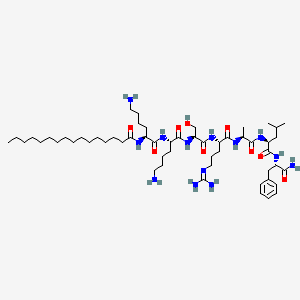

N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H99N13O9/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-31-47(70)63-41(28-21-23-32-56)51(74)64-42(29-22-24-33-57)52(75)68-46(37-69)54(77)65-43(30-25-34-61-55(59)60)50(73)62-39(4)49(72)67-45(35-38(2)3)53(76)66-44(48(58)71)36-40-26-18-17-19-27-40/h17-19,26-27,38-39,41-46,69H,5-16,20-25,28-37,56-57H2,1-4H3,(H2,58,71)(H,62,73)(H,63,70)(H,64,74)(H,65,77)(H,66,76)(H,67,72)(H,68,75)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRIKWNVDCTBTF-BKGFHLQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H99N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1086.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371131-16-7 | |

| Record name | PZ-128 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371131167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PZ-128 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PZ-128 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYT6MP4NS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Structural intricacies of Pz-128: A Technical Guide to a First-in-Class PAR1 Pepducin Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the structure of Pz-128, a pioneering pepducin antagonist of the Protease-Activated Receptor 1 (PAR1). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular architecture, mechanism of action, and the experimental foundation that underpins our understanding of this novel therapeutic agent.

Primary and Higher-Order Structure

Pz-128 is a synthetic lipopeptide, a class of molecules that combine the specific targeting capabilities of peptides with the membrane-penetrating properties of lipids. This dual nature is central to its function as an intracellular modulator of a G-protein coupled receptor (GPCR).

The primary structure of Pz-128 consists of a seven-amino-acid peptide sequence, KKSRALF , which is N-terminally acylated with palmitic acid and C-terminally amidated. The full chemical structure is therefore palmitate-Lys-Lys-Ser-Arg-Ala-Leu-Phe-NH2 . This sequence is derived from the third intracellular loop of the human PAR1 receptor, a critical region for G-protein coupling and subsequent signal transduction.

To date, a high-resolution, experimentally determined three-dimensional structure of Pz-128 via X-ray crystallography or NMR spectroscopy has not been publicly reported. However, molecular modeling studies have provided valuable insights into its likely conformation. It is proposed that the lipidated N-terminus anchors the pepducin within the cell membrane's lipid bilayer, allowing the peptide portion to interact with the intracellular domains of PAR1. The peptide component is predicted to adopt a conformation that mimics the "off-state" of the receptor's third intracellular loop, thereby sterically and allosterically hindering the coupling of G-proteins.

Mechanism of Action: Intracellular Antagonism of PAR1

Pz-128 represents a paradigm shift in GPCR modulation. Unlike traditional antagonists that bind to the extracellular ligand-binding site, Pz-128 traverses the cell membrane and acts on the cytoplasmic face of PAR1. This intracellular mechanism of action is a hallmark of pepducin technology.

The proposed signaling pathway and the inhibitory action of Pz-128 are depicted below:

Pz-128: A Reversible PAR1 Antagonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pz-128 is a first-in-class, cell-penetrating lipopeptide pepducin that acts as a specific and reversible antagonist of Protease-Activated Receptor 1 (PAR1).[1][2] By targeting the cytoplasmic surface of PAR1, Pz-128 effectively interrupts the signaling cascade to internally-located G proteins, thereby inhibiting platelet activation and downstream inflammatory and thrombotic events.[1][3] This technical guide provides a comprehensive overview of Pz-128, including its mechanism of action, a compilation of preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental procedures.

Introduction to Pz-128 and PAR1

Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR), is a critical mediator of thrombin-induced platelet activation and plays a significant role in thrombosis and inflammation.[4][5] Thrombin, the most potent activator of platelets, cleaves the N-terminus of PAR1 to expose a tethered ligand that initiates intracellular signaling through G-proteins, primarily Gαq and Gα12/13.[6][7][8] This activation leads to a cascade of events including platelet aggregation, granule release, and thrombus formation.

Pz-128, also known as P1pal-7, is a lipopeptide pepducin designed to mimic a portion of the third intracellular loop of PAR1.[1][9] Its lipid moiety facilitates penetration of the cell membrane, allowing it to access the intracellular face of the receptor.[8] Once inside, Pz-128 disrupts the coupling of PAR1 with its cognate G-proteins, effectively blocking signal transduction and subsequent cellular responses.[1][3][4] A key feature of Pz-128 is its reversible antagonism, which offers a potentially safer therapeutic window compared to irreversible PAR1 inhibitors.[4][10]

Mechanism of Action

Pz-128's unique mechanism of action sets it apart from traditional orthosteric antagonists that bind to the extracellular ligand-binding site.

-

Cell Penetration: The palmitoylated lipid tail of Pz-128 enables it to passively diffuse across the platelet cell membrane.

-

Intracellular Targeting: Once in the cytoplasm, Pz-128 targets the interface between PAR1 and its associated G-proteins.[1]

-

Disruption of G-Protein Coupling: By binding to the intracellular loops of PAR1, Pz-128 prevents the conformational changes necessary for G-protein activation, thereby inhibiting downstream signaling.[8][10]

This intracellular antagonism specifically blocks PAR1-mediated signaling without interfering with the activity of other platelet receptors.[5][11]

Signaling Pathways

The activation of PAR1 by thrombin initiates a complex network of intracellular signaling events. The diagram below illustrates the canonical PAR1 signaling pathway and the point of intervention for Pz-128.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Pz-128.

Table 1: Preclinical Efficacy of Pz-128

| Species | Model | Pz-128 Dose | Primary Endpoint | Result | Citation |

| Guinea Pig | Ferric Chloride-induced Arterial Thrombosis | N/A | Time to Occlusion | Significantly delayed | [5] |

| Baboon | Ex vivo Platelet Aggregation (SFLLRN-induced) | 3 mg/kg (30 min infusion) | Inhibition of Aggregation (1-2h) | 85% inhibition | [10] |

| Baboon | Ex vivo Platelet Aggregation (SFLLRN-induced) | 6 mg/kg (45 min infusion) | Inhibition of Aggregation (1-2h) | 100% inhibition | [10] |

| Ovarian Cancer (in vitro) | OVCAR-4 cell migration | 3 µM | Inhibition of Migration | 90-94% inhibition | [1] |

| Ovarian Cancer (in vivo) | OVCAR-4 tumor model | 10 mg/kg (i.p. every other day for 6 weeks) | Reduction in Ascites Fluid Volume | 60% reduction | [1] |

| Ovarian Cancer (in vivo) | OVCAR-4 tumor model | 10 mg/kg (i.p. every other day for 6 weeks) | Reduction in Blood Vessel Density | 84-96% reduction | [1] |

Table 2: Clinical Pharmacodynamics of Pz-128 (Phase I)

| Pz-128 Dose (IV Infusion) | Time Point | PAR1 Agonist | Inhibition of Platelet Aggregation | Citation |

| 0.3 mg/kg | 30 min - 6 h | SFLLRN (8 µmol/L) | 20% - 40% | [11][12][13] |

| 0.5 mg/kg | 30 min - 6 h | SFLLRN (8 µmol/L) | 40% - 60% | [11][12][13] |

| 1 - 2 mg/kg | 30 min - 6 h | SFLLRN (8 µmol/L) | ≥ 80% - 100% | [11][12][13] |

| 0.5 mg/kg | 24 h | SFLLRN | 50% recovery of aggregation | [11][13] |

Table 3: Clinical Pharmacokinetics of Pz-128 (Phase I)

| Parameter | Value | Citation |

| Plasma Half-life | 1.3 - 1.8 hours | [11][13] |

| Urinary Excretion | Nondetectable | [11][13] |

Table 4: TRIP-PCI Phase 2 Clinical Trial Data

| Treatment Group | Primary Endpoint (Bleeding) | 30-day MACE + Myocardial Injury (High-risk subgroup) | Citation |

| Pz-128 (0.3 or 0.5 mg/kg) | 1.6% (1/62) | 31% | [12][14] |

| Placebo | 0% (0/35) | 83% | [12][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Pz-128.

Platelet Aggregation Assays

The following diagrams outline the workflows for two common platelet aggregation assays.

Detailed Protocol: Light Transmission Aggregometry (LTA)

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.

-

PRP Preparation: Centrifuge the blood at 150 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

PPP Preparation: Further centrifuge the remaining blood at 3000 x g for 3 minutes to obtain platelet-poor plasma (PPP).

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Aggregometer Calibration: Calibrate the light transmission aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

-

Incubation: Pipette PRP into a cuvette with a magnetic stir bar and incubate with the desired concentration of Pz-128 or vehicle control for a specified time (e.g., 5 minutes) at 37°C.

-

Aggregation Measurement: Add a PAR1 agonist, such as SFLLRN (e.g., 2-10 µM), to the cuvette and record the change in light transmission for a set duration (e.g., 10 minutes).

Ferric Chloride-Induced Arterial Thrombosis Model

This in vivo model is used to assess the antithrombotic efficacy of Pz-128.

Detailed Protocol: Ferric Chloride-Induced Arterial Thrombosis

-

Animal Preparation: Anesthetize a suitable animal model (e.g., guinea pig). Surgically expose the carotid artery.

-

Flow Measurement: Place a Doppler flow probe around the artery to monitor blood flow.

-

Drug Administration: Administer Pz-128 or a vehicle control intravenously.

-

Thrombosis Induction: Apply a piece of filter paper saturated with ferric chloride solution (e.g., 10%) to the surface of the artery for a defined period (e.g., 3-5 minutes).

-

Data Acquisition: Continuously record the blood flow until the vessel is completely occluded. The primary endpoint is the time to occlusion.

Clinical Development

Pz-128 has been evaluated in Phase I and Phase II clinical trials.

-

Phase I (NCT01806077): This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending intravenous doses of Pz-128 in subjects with coronary artery disease or multiple risk factors.[6][11][13][15] The trial demonstrated a dose-dependent, specific, and reversible inhibition of PAR1-mediated platelet aggregation with a favorable safety profile at lower to moderate doses.[11][12][13]

-

TRIP-PCI Phase II (NCT02561000): This randomized, double-blind, placebo-controlled trial evaluated the safety and efficacy of Pz-128 in patients undergoing cardiac catheterization with intent for percutaneous coronary intervention (PCI).[1][12][14] The study showed that Pz-128 was well-tolerated and did not significantly increase bleeding risk when added to standard antiplatelet therapy.[12][14] In a high-risk subgroup of patients with elevated baseline troponin, Pz-128 showed a potential benefit in reducing major adverse cardiac events and myocardial injury.[12][14]

Conclusion

Pz-128 represents a novel approach to antiplatelet therapy with its unique mechanism of reversible, intracellular antagonism of PAR1. Preclinical and clinical data suggest that Pz-128 is a potent and specific inhibitor of PAR1-mediated platelet aggregation with a promising safety profile. Its rapid onset and offset of action may offer advantages in the acute setting of cardiovascular interventions. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Pz-128 in the prevention and treatment of thrombotic diseases.

References

- 1. AID 652274 - Determination of platelet aggregation reversibility Measured in Cell-Based System Using Aggregometer- 2137-08_Inhibitor_SinglePoint_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thesis | Re-evaluation of the in vitro activity of the protease activated receptor-1 (PAR1) pepducin PZ-128 | ID: v118rd525 | STAX [stax.strath.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Whole Blood Impedance Aggregometry and Its Utilisation in the Diagnosis and Prognosis of Patients with Systemic Inflammatory Response Syndrome and Sepsis in Acute Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Whole Blood Platelet Aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Platelet Function Testing: Impedance Platelet Aggregometry [practical-haemostasis.com]

- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of PZ-128: A First-in-Class PAR1 Pepducin Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PZ-128 is a novel, first-in-class antiplatelet agent that functions as a selective, intracellular, and reversible inhibitor of Protease-Activated Receptor 1 (PAR1).[1][2] Developed as a pepducin, PZ-128 represents a unique therapeutic approach by targeting the intracellular surface of a G-protein coupled receptor (GPCR) to allosterically modulate its signaling.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of PZ-128, with a focus on the experimental methodologies and quantitative data that underpin its development.

Introduction: The Rationale for Targeting PAR1 in Thrombosis

Thrombin is the most potent activator of platelets and plays a crucial role in the pathophysiology of arterial thrombosis, a key event in acute coronary syndromes (ACS) and ischemic stroke. Thrombin exerts its primary effects on human platelets through the activation of PAR1.[1] While traditional antiplatelet agents target pathways such as cyclooxygenase-1 (aspirin) or the P2Y12 receptor (clopidogrel, prasugrel, ticagrelor), direct inhibition of thrombin-mediated platelet activation via PAR1 presents a compelling therapeutic strategy. However, early PAR1 antagonists faced challenges, including a long half-life and increased bleeding risk. This created an unmet need for a rapid-onset, reversible PAR1 inhibitor for acute settings, such as percutaneous coronary intervention (PCI).

The Discovery of PZ-128: A Novel Pepducin Approach

PZ-128 emerged from the innovative "pepducin" technology. Pepducins are cell-permeant lipopeptides derived from the intracellular loops of GPCRs.[3] PZ-128 is a lipidated peptide fragment homologous to a region in the third intracellular loop of PAR1 that is critical for its coupling to G proteins.[1] By anchoring in the cell membrane and disrupting the interaction between PAR1 and its associated G proteins, PZ-128 effectively prevents thrombin-induced platelet activation.[1][2]

Mechanism of Action

The unique mechanism of PZ-128 involves several key steps:

-

Cell Membrane Permeation: The lipidated nature of PZ-128 allows it to readily cross the platelet cell membrane.

-

Intracellular Anchoring: Once inside the cell, PZ-128 anchors to the inner leaflet of the plasma membrane.

-

Allosteric Inhibition: PZ-128 then binds to the intracellular domains of PAR1, disrupting the receptor's ability to couple with and activate G proteins upon thrombin binding to the extracellular domain.

-

Reversibility: The inhibition is reversible, with platelet function recovering as the compound is cleared from the system.[2]

This intracellular approach offers selectivity and a distinct pharmacological profile compared to traditional small molecule antagonists that compete with the endogenous ligand on the extracellular surface of the receptor.

Preclinical Development

The preclinical evaluation of PZ-128 was conducted in various in vitro and in vivo models to establish its pharmacodynamic effects, efficacy, and safety profile.

In Vitro Platelet Aggregation Studies

Objective: To assess the inhibitory effect of PZ-128 on platelet aggregation induced by various agonists.

Experimental Protocol:

-

Blood Collection: Whole blood was collected from healthy human donors or animal subjects into tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: PRP was prepared by centrifugation of whole blood at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) was obtained by a second, high-speed centrifugation (e.g., 2000 x g for 15 minutes). Platelet counts in PRP were adjusted as necessary.

-

Light Transmission Aggregometry (LTA): LTA was performed using a specialized aggregometer.

-

PRP was pre-incubated with either PZ-128 at various concentrations or a vehicle control.

-

Platelet aggregation was initiated by the addition of specific agonists, including the PAR1 agonist SFLLRN, ADP, and collagen.

-

The change in light transmission through the PRP suspension was recorded over time as a measure of platelet aggregation.

-

-

Data Analysis: The maximum platelet aggregation was determined for each condition, and the percentage of inhibition by PZ-128 was calculated relative to the vehicle control.

Key Findings:

-

PZ-128 demonstrated a dose-dependent inhibition of platelet aggregation induced by the PAR1 agonist SFLLRN.[2][4]

-

Importantly, PZ-128 did not significantly inhibit platelet aggregation induced by other agonists such as ADP or collagen, indicating its specificity for the PAR1 pathway.[4]

In Vivo Animal Models

Objective: To evaluate the antithrombotic efficacy of PZ-128 in an in vivo model of arterial thrombosis.

Experimental Protocol (Ferric Chloride-Induced Thrombosis):

-

Animal Preparation: Male Hartley guinea pigs were anesthetized. The carotid artery was surgically exposed and isolated.

-

Drug Administration: PZ-128 or vehicle was administered intravenously.

-

Thrombus Induction: A filter paper saturated with a solution of ferric chloride (FeCl₃) was applied to the adventitial surface of the carotid artery for a defined period to induce endothelial injury and subsequent thrombus formation.

-

Blood Flow Measurement: A Doppler flow probe was placed around the artery to continuously monitor blood flow.

-

Endpoint: The primary endpoint was the time to complete vessel occlusion, defined as the cessation of blood flow.

-

Ex Vivo Platelet Aggregation: Blood samples were collected at the end of the experiment to assess ex vivo platelet aggregation in response to various agonists.

Key Findings:

-

PZ-128 significantly delayed the time to arterial occlusion in a dose-dependent manner.[2]

-

Sub-therapeutic doses of PZ-128 acted synergistically with clopidogrel to prevent thrombosis.[2]

-

Ex vivo platelet aggregation studies confirmed that PZ-128 selectively inhibited PAR1-mediated aggregation without affecting responses to ADP or thromboxane A2.[2]

Objective: To assess the pharmacokinetics, pharmacodynamics, and safety of PZ-128 in a species with a similar coagulation system to humans.

Experimental Protocol:

-

Animal Model: Studies were conducted in non-human primates (e.g., baboons).

-

Drug Administration: PZ-128 was administered as an intravenous infusion.

-

Pharmacokinetic Sampling: Serial blood samples were collected at various time points to determine the plasma concentration of PZ-128 over time.

-

Pharmacodynamic Assessments:

-

Ex vivo platelet aggregation was measured in response to SFLLRN and other agonists.

-

Bleeding time was assessed using a standardized template method.

-

Coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time) were measured.

-

-

Thrombosis Model: A model of arterial thrombosis was utilized to evaluate in vivo efficacy.

Key Findings:

-

PZ-128 demonstrated rapid and reversible inhibition of PAR1-mediated platelet aggregation in a dose-dependent manner.[2]

-

Platelet function returned to baseline within 24 hours of discontinuing the infusion.[2]

-

Crucially, PZ-128 did not prolong bleeding time or alter coagulation parameters, suggesting a favorable safety profile compared to other antithrombotic agents.[2]

Clinical Development

The promising preclinical data supported the advancement of PZ-128 into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.

Phase 1 Clinical Trial (NCT01806077)

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending intravenous doses of PZ-128 in subjects with vascular disease or multiple risk factors for coronary artery disease.[5]

Study Design:

-

A Phase 1, single-center, open-label, single-dose escalation study.[5]

-

31 subjects with coronary artery disease or multiple risk factors were enrolled.[6]

-

PZ-128 was administered as a 1- to 2-hour continuous intravenous infusion at doses ranging from 0.01 mg/kg to 2 mg/kg.[4][6]

Experimental Protocols:

-

Safety and Tolerability Assessments: Monitored adverse events, clinical laboratory results, vital signs, physical examinations, and electrocardiograms (ECGs).[5]

-

Pharmacokinetic Analysis: Serial blood samples were collected to determine the plasma concentration-time profile of PZ-128.

-

Pharmacodynamic Analysis: Platelet aggregation in response to the PAR1 agonist SFLLRN (8 µmol/L) and other agonists (ADP, collagen) was assessed at baseline and at multiple time points post-dosing (0.5, 1, 2, 6, 24 hours, and 7-10 days).[4][6]

Quantitative Data Summary:

| Dose of PZ-128 | Inhibition of Platelet Aggregation (to 8 µmol/L SFLLRN) at 30 min - 6 hours | Plasma Half-life (t1/2) |

| 0.3 mg/kg | 20% - 40%[4] | 1.3 - 1.8 hours[4][6] |

| 0.5 mg/kg | 40% - 60%[4] | 1.3 - 1.8 hours[4][6] |

| 1 - 2 mg/kg | ≥ 80% - 100%[4] | 1.3 - 1.8 hours[4][6] |

Key Findings:

-

PZ-128 was well-tolerated at the doses tested.

-

It demonstrated a rapid, dose-dependent, and specific inhibition of PAR1-mediated platelet aggregation.[4]

-

The inhibitory effects were reversible, with approximately 50% recovery of platelet aggregation by 24 hours at the 0.5 mg/kg dose.[6]

-

PZ-128 had no significant effect on bleeding time or other coagulation parameters.[4]

-

The plasma half-life was short, consistent with its intended use in acute settings.[4][6]

Phase 2 Clinical Trial - TRIP-PCI (NCT02561000)

Objective: To evaluate the safety and efficacy of PZ-128 when added to standard dual antiplatelet therapy in patients undergoing non-emergent PCI or cardiac catheterization with the intent to perform PCI.[7][8]

Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]

-

100 patients with coronary artery disease or acute coronary syndrome were randomized (2:1) to receive PZ-128 or placebo.[8]

-

PZ-128 was administered as a single 2-hour intravenous infusion at doses of 0.3 mg/kg or 0.5 mg/kg, in addition to standard of care (aspirin and a P2Y12 inhibitor).[8]

Experimental Protocols:

-

Primary Safety Endpoint: Incidence of major and minor bleeding events, as assessed by the Thrombolysis in Myocardial Infarction (TIMI) classification.[7]

-

Secondary Efficacy Endpoint: A composite of major adverse cardiac events (MACE), including cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, recurrent ischemia requiring hospitalization, or urgent coronary revascularization.[7]

-

Pharmacodynamic Analysis: Platelet aggregation in response to SFLLRN (5 µmol/L and 20 µmol/L), ADP, and collagen was measured at various time points.[3]

-

Pharmacokinetic Analysis: Plasma concentrations of PZ-128 were determined by ultra-high performance liquid chromatography-tandem mass spectrometry.[3]

Quantitative Data Summary:

| Endpoint | Placebo | PZ-128 (0.3 mg/kg) | PZ-128 (0.5 mg/kg) |

| TIMI Major or Minor Bleeding | 0% | 1 event | 0 events |

| TIMI Minimal Bleeding | 0% | 1 event | 1 event |

| MACE at 30 Days | 6% | Numerically lower | Numerically lower |

| MACE at 90 Days | 6% | Numerically lower | Numerically lower |

| Inhibition of Platelet Aggregation to 5 µmol/L SFLLRN at 24 hours | - | - | 61%[3] |

| Recovery of Platelet Aggregation at 14 days (relative to 24h) | - | - | 50%[3] |

Key Findings:

-

PZ-128 did not significantly increase the rates of TIMI major or minor bleeding compared to placebo when added to standard dual antiplatelet therapy.[8]

-

There was a numerical reduction in MACE at 30 and 90 days in the PZ-128 arms, although the study was not powered for statistical significance on this endpoint.[8]

-

In a subgroup of patients with elevated baseline cardiac troponin I, PZ-128 was associated with a significant reduction in the composite of 30-day MACE and myocardial injury.[8]

-

The pharmacodynamic effects were consistent with Phase 1 findings, showing significant and reversible inhibition of PAR1-mediated platelet aggregation.[3]

Visualizations of Key Pathways and Workflows

Signaling Pathway of PAR1 and Inhibition by PZ-128

Caption: Mechanism of PAR1 activation by thrombin and its inhibition by PZ-128.

Experimental Workflow for Preclinical In Vivo Thrombosis Model

Caption: Workflow for the ferric chloride-induced arterial thrombosis model.

Conclusion and Future Directions

PZ-128 represents a significant advancement in the field of antiplatelet therapy. Its novel intracellular mechanism of action, rapid onset, and reversible inhibition of PAR1, coupled with a favorable safety profile in preclinical and early clinical studies, position it as a promising candidate for the management of thrombotic events in acute settings. The Phase 2 TRIP-PCI trial provided valuable insights into its safety and potential efficacy in a real-world patient population undergoing PCI.

Future research will likely focus on larger, adequately powered Phase 3 clinical trials to definitively establish the clinical benefit of PZ-128 in reducing ischemic events in patients with ACS or those undergoing PCI. Further studies may also explore its utility in other thrombotic disorders. The development of PZ-128 has not only provided a potential new therapeutic option but has also validated the pepducin platform as a viable strategy for targeting intracellular GPCR signaling pathways, opening up new avenues for drug discovery.

References

- 1. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pz-128: An In-Depth Technical Guide to a Novel Intracellular Antiplatelet Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pz-128 is a first-in-class antiplatelet agent that represents a novel therapeutic approach by targeting the intracellular domain of the Protease-Activated Receptor 1 (PAR1). As a cell-penetrating pepducin, Pz-128 offers rapid, specific, and reversible inhibition of thrombin-mediated platelet aggregation. This technical guide provides a comprehensive overview of Pz-128, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating new frontiers in antiplatelet therapy.

Introduction to Pz-128 and Pepducin Technology

Pz-128 is a synthetic, cell-penetrating lipopeptide, classified as a pepducin.[1] Pepducins are a novel class of drugs composed of a short peptide sequence derived from an intracellular loop of a G-protein coupled receptor (GPCR), tethered to a lipid moiety.[2][3][4] This unique structure allows pepducins to anchor to the cell membrane and translocate to the inner leaflet, where they can allosterically modulate receptor-G-protein interactions.[1][2] Pz-128 is specifically designed to target the third intracellular loop of PAR1, a key thrombin receptor on platelets.[5] By disrupting the coupling of PAR1 with its associated G-proteins, Pz-128 effectively blocks downstream signaling pathways that lead to platelet activation and aggregation.[5]

Mechanism of Action: Intracellular Blockade of PAR1 Signaling

Thrombin is the most potent activator of platelets and plays a crucial role in thrombosis.[5] It exerts its effects primarily through the activation of PAR1 and PAR4 on the platelet surface.[6][7] Upon cleavage of its N-terminal domain by thrombin, PAR1 undergoes a conformational change that initiates intracellular signaling through coupling with heterotrimeric G-proteins, including Gq, Gi, and G12/13.[6][8]

Pz-128 functions as a competitive antagonist at the intracellular face of PAR1. Its peptide sequence mimics a region of the third intracellular loop of PAR1, allowing it to disrupt the interaction between the activated receptor and its cognate G-proteins.[5] This intracellular blockade prevents the initiation of the signaling cascade, thereby inhibiting platelet shape change, granule secretion, and aggregation induced by thrombin.[8]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of Pz-128.

Table 1: Preclinical Efficacy of Pz-128

| Species | Model | Pz-128 Dose | Effect | Citation(s) |

| Guinea Pig | Ferric Chloride-Induced Carotid Artery Thrombosis | Not Specified | Delayed arterial thrombosis | |

| Guinea Pig | Ex vivo Platelet Aggregation | Not Specified | Blocked thrombin-mediated aggregation |

Table 2: Phase I Clinical Trial (NCT01806077) - Dose-Dependent Inhibition of Platelet Aggregation[9][10]

| Pz-128 Dose (IV Infusion) | Inhibition of SFLLRN-induced Aggregation (30 min - 6 hours) |

| 0.3 mg/kg | 20% - 40% |

| 0.5 mg/kg | 40% - 60% |

| 1.0 - 2.0 mg/kg | ≥80% - 100% |

SFLLRN is a PAR1 agonist peptide.

Table 3: Phase I Clinical Trial (NCT01806077) - Pharmacokinetics and Reversibility[9]

| Parameter | Value |

| Plasma Half-life | 1.3 - 1.8 hours |

| Reversibility (0.5 mg/kg dose) | 50% recovery of aggregation at 24 hours |

Table 4: Phase II TRIP-PCI Clinical Trial (NCT02561000) - Key Outcomes[11][12][13]

| Endpoint | Pz-128 (0.3 or 0.5 mg/kg) | Placebo | p-value |

| Major or Minor Bleeding (TIMI Criteria) | 1.6% (1/62) | 0% (0/35) | Not Significant |

| MACE at 30 days | 0% | 6% | 0.13 |

| MACE at 90 days | 2% | 6% | 0.29 |

| MACE + Myocardial Injury (High-risk subgroup) | 31% | 83% | 0.02 |

MACE: Major Adverse Cardiac Events (Cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, recurrent ischemia requiring hospitalization, or urgent coronary revascularization).

Detailed Experimental Protocols

Light Transmission Aggregometry (LTA)

This protocol is a generalized procedure based on standard LTA methodologies and details from Pz-128 clinical trial publications.[9][10][11][12][13]

Objective: To measure the effect of Pz-128 on platelet aggregation in response to various agonists.

Materials:

-

Whole blood collected in 3.2% sodium citrate tubes.

-

Platelet agonists: Thrombin, SFLLRN (PAR1 agonist), ADP, collagen.

-

Saline (0.9% NaCl).

-

Light Transmission Aggregometer.

-

Centrifuge.

-

Pipettes and consumables.

Procedure:

-

Blood Collection: Draw whole blood into 3.2% sodium citrate tubes. The first 2-3 mL should be discarded to avoid activation due to venipuncture.

-

Platelet-Rich Plasma (PRP) Preparation:

-

Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off.

-

Carefully collect the supernatant (PRP) without disturbing the buffy coat.

-

-

Platelet-Poor Plasma (PPP) Preparation:

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.

-

Collect the supernatant (PPP).

-

-

Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to be within the range of 200-300 x 10⁹/L using autologous PPP.

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

-

-

Assay:

-

Pipette PRP into the aggregometer cuvettes with a stir bar.

-

Add Pz-128 or vehicle control and incubate for a specified time.

-

Add the platelet agonist (e.g., SFLLRN at 8 µM) to initiate aggregation.

-

Record the change in light transmission for a set period (typically 5-10 minutes).

-

-

Data Analysis: The percentage of maximum aggregation is calculated by the instrument's software.

Experimental Workflow for LTA

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Guinea Pigs

This protocol is a generalized procedure based on published methods for this model.[14][15][16][17]

Objective: To evaluate the in vivo antithrombotic efficacy of Pz-128.

Materials:

-

Guinea pigs.

-

Anesthetic (e.g., ketamine/xylazine).

-

Surgical instruments.

-

Doppler flow probe and flowmeter.

-

Ferric chloride (FeCl₃) solution (e.g., 10-50% in distilled water).

-

Filter paper strips.

-

Saline.

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the guinea pig.

-

Make a midline cervical incision and expose the common carotid artery.

-

-

Flow Probe Placement:

-

Carefully place a Doppler flow probe around the carotid artery to measure blood flow.

-

Allow the blood flow to stabilize and record a baseline reading.

-

-

Drug Administration:

-

Administer Pz-128 or vehicle control intravenously.

-

-

Thrombosis Induction:

-

Soak a small piece of filter paper in the FeCl₃ solution.

-

Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes).

-

-

Monitoring:

-

Remove the filter paper and continuously monitor the carotid artery blood flow using the Doppler probe until complete occlusion occurs (cessation of blood flow) or for a predetermined observation period.

-

-

Data Analysis: The primary endpoint is the time to vessel occlusion.

Experimental Workflow for FeCl₃-Induced Thrombosis Model

References

- 1. Pepducin - Wikipedia [en.wikipedia.org]

- 2. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pepducin-mediated GPCR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pepducin-mediated G Protein-Coupled Receptor Signaling in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. unimedizin-mainz.de [unimedizin-mainz.de]

- 14. cordynamics.com [cordynamics.com]

- 15. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pepducin Pz-128: A Novel Inhibitor of Cancer Cell Metastasis

A Technical Guide on the Mechanism and Efficacy of a First-in-Class PAR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-metastatic effects of Pz-128, a novel pepducin targeting the Protease-Activated Receptor 1 (PAR1). Pz-128 is a cell-penetrating, membrane-tethered lipopeptide that offers a unique intracellular mechanism for inhibiting G-protein coupled receptor (GPCR) signaling, a pathway frequently implicated in cancer progression. This document details the quantitative efficacy of Pz-128 in preclinical cancer models, outlines the experimental protocols for key assays, and visualizes the core signaling pathways modulated by this compound.

Executive Summary

Metastasis remains the primary driver of mortality in cancer patients. The G-protein coupled receptor, PAR1, has emerged as a critical oncogene, promoting tumor growth, invasion, angiogenesis, and metastasis in various solid tumors, including breast, lung, and ovarian cancers.[1] Pz-128, a first-in-class PAR1 inhibitor, has demonstrated significant anti-metastatic and anti-angiogenic properties in multiple preclinical murine models.[1] This pepducin operates by targeting the intracellular face of the PAR1 receptor, thereby disrupting its coupling with G-proteins and inhibiting downstream signaling. This guide synthesizes the currently available data on Pz-128, presenting its quantitative effects on tumor progression and detailing the methodologies used to ascertain these effects.

Quantitative Data on the Efficacy of Pz-128

The anti-tumor and anti-metastatic efficacy of Pz-128 has been quantified in several preclinical studies. The data, summarized below, highlights the compound's potency both as a monotherapy and in combination with standard-of-care chemotherapeutics.

Table 2.1: Efficacy of Pz-128 in Breast Cancer Models

| Cancer Model | Cell Line | Treatment | Efficacy | p-value |

| Mammary Fat Pad | PAR1-expressing MCF-7 | Pz-128 | 62% inhibition of tumor growth | p < 0.01 |

| Mammary Fat Pad | MDA-MB-231 | Pz-128 (10 mg/kg) + Taxotere (10 mg/kg) - Early Treatment (Day 2) | 98% inhibition of tumor growth | p < 0.05 |

| Mammary Fat Pad | MDA-MB-231 | Pz-128 (10 mg/kg) + Taxotere (10 mg/kg) - Delayed Treatment (Day 15) | 60% inhibition of tumor growth | p > 0.01 |

| Mammary Fat Pad | MDA-MB-231 | Pz-128 (10 mg/kg) + Taxotere (10 mg/kg) | 60% apoptotic regions in tumors (TUNEL assay) | N/A |

| Tumor Homogenates | MDA-MB-231 | Pz-128 + Taxotere | 54% reduction in Akt phosphorylation | p < 0.05 |

Data sourced from a comprehensive review on PAR1 as a therapeutic target.[1]

Table 2.2: Efficacy of Pz-128 in Lung Cancer Models

| Cancer Model | Cell Line | Treatment | Efficacy | p-value |

| Subcutaneous Xenograft | A549 | Pz-128 | 75% inhibition of tumor growth | p < 0.01 |

| Subcutaneous Xenograft | A549 | Avastin | 67% inhibition of tumor growth | p < 0.01 |

Data sourced from a comparative efficacy study.[1]

Table 2.3: Efficacy of Pz-128 in Ovarian Cancer Models

| Cancer Model | Cell Line | Treatment | Efficacy | p-value |

| Peritoneal Carcinomatosis | OVCAR-4 & SKOV-3 | Pz-128 (10 mg/kg) | 60% inhibition of ascitic fluid accumulation | p = 0.0017 |

| Peritoneal Carcinomatosis | OVCAR-4 | Pz-128 + Docetaxel | Prevention of invasion across the diaphragm | p = 0.01 |

| Peritoneal Carcinomatosis | OVCAR-4 | Pz-128 + Docetaxel | 73% to 92% reduction in blood vessel formation | N/A |

Data sourced from studies on ovarian peritoneal carcinoma models.[1]

Core Signaling Pathways Modulated by Pz-128

Pz-128 exerts its anti-metastatic effects by inhibiting the PAR1 signaling cascade. In the tumor microenvironment, proteases such as Matrix Metalloproteinase-1 (MMP-1) can cleave and activate PAR1 on cancer cells. This activation triggers downstream signaling through pathways critical for cell survival and proliferation, namely the Akt and ERK1/2 pathways. Pz-128, by blocking the interaction between PAR1 and its associated G-proteins, effectively dampens these pro-tumorigenic signals.

Caption: Pz-128 inhibits the MMP-1/PAR1 signaling axis.

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo and in vitro experiments used to evaluate the efficacy of Pz-128.

In Vivo Xenograft Models

This orthotopic model is crucial for studying breast cancer progression in a physiologically relevant microenvironment.

Caption: Workflow for the mammary fat pad xenograft model.

Protocol:

-

Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media until they reach a logarithmic growth phase.

-

Cell Harvest and Preparation: Cells are harvested using trypsin, washed with PBS, and resuspended in a sterile solution (e.g., PBS or serum-free media) at a concentration of 2 x 107 cells/mL.

-

Animal Preparation: Female immunodeficient mice (e.g., SCID or nude mice), 8 weeks old, are anesthetized.

-

Orthotopic Injection: 100 µL of the cell suspension (2 x 106 cells) is injected into the fourth mammary fat pad of each mouse.

-

Tumor Growth Monitoring: Primary tumor growth is measured weekly using calipers.

-

Treatment Administration: Once tumors reach a predetermined size (e.g., 200 mm³), treatment with Pz-128, vehicle control, or combination therapies is initiated. Dosing can be administered intraperitoneally or via other appropriate routes.

This model is widely used for assessing the efficacy of anti-cancer agents on solid tumor growth.

Protocol:

-

Cell Culture: Human lung adenocarcinoma cells (e.g., A549) are cultured in standard conditions.

-

Cell Harvest and Preparation: Cells are prepared as described in the mammary fat pad model, often mixed with Matrigel to support initial tumor formation. A typical injection consists of 1 x 107 cells in 100-200 µL.

-

Animal Preparation: Immunocompromised mice are used.

-

Subcutaneous Injection: The cell suspension is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers.

-

Treatment Administration: When the mean tumor volume reaches 100-150 mm³, animals are randomized into treatment groups and dosing begins.

-

Endpoint Analysis: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised and analyzed.

In Vitro Metastasis Assays

This assay quantifies the chemotactic motility of cancer cells. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.

Caption: Workflow for the Boyden chamber assay.

Protocol:

-

Insert Preparation: Transwell inserts with an 8 µm pore size membrane are used. For invasion assays, the inserts are coated with a thin layer of Matrigel and allowed to solidify.

-

Cell Seeding: Cancer cells are serum-starved, harvested, and resuspended in serum-free media. A defined number of cells (e.g., 5 x 104) are added to the upper chamber of the insert.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Incubation: The plate is incubated for a period that allows for cell migration or invasion (typically 24-48 hours).

-

Cell Removal: Non-migrated or non-invaded cells are removed from the top surface of the membrane with a cotton swab.

-

Fixation and Staining: Cells that have migrated to the bottom surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

-

Quantification: The stained cells are visualized under a microscope, and the number of migrated/invaded cells is counted in several random fields to determine the average.

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

-

Permeabilization: The tissue sections are treated with Proteinase K to permeabilize the cells.

-

TUNEL Reaction: The sections are incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The fluorescent signal is detected using a fluorescence microscope.

-

Counterstaining: Nuclei are often counterstained with a DNA dye like DAPI to visualize all cells in the tissue section.

-

Quantification: The percentage of apoptotic (TUNEL-positive) cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei in a given area.

Conclusion

Pz-128 represents a promising therapeutic agent for combating cancer metastasis. Its unique intracellular mechanism of action, targeting the PAR1-G-protein interface, allows for the potent inhibition of key signaling pathways that drive tumor progression. The quantitative data from preclinical models of breast, lung, and ovarian cancer demonstrate its significant efficacy in reducing tumor growth, angiogenesis, and metastatic spread. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of Pz-128 and other pepducin-based therapies in oncology. Further research into the nuanced effects of Pz-128 on the tumor microenvironment and its potential for synergistic combinations with other targeted therapies is warranted.

References

Pz-128: A Pepducin-Based Inhibitor of Angiogenesis by Targeting PAR1 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pz-128 is a first-in-class, cell-penetrating lipopeptide pepducin that acts as a specific and reversible antagonist of Protease-Activated Receptor 1 (PAR1). By targeting the cytoplasmic face of PAR1, Pz-128 effectively disrupts the coupling and subsequent signaling to G proteins, a critical step in the activation of this receptor. This unique intracellular mechanism of action confers upon Pz-128 a range of therapeutic effects, including antiplatelet, anti-metastatic, and noteworthy anti-angiogenic properties. This technical guide provides an in-depth overview of the core mechanisms of Pz-128 in angiogenesis inhibition, supported by available data, experimental methodologies, and a visualization of the implicated signaling pathways.

Core Mechanism of Action

Pz-128 is a lipopeptide, a peptide modified with a lipid moiety, which enhances its ability to penetrate the cell membrane. Once inside the cell, it targets the intracellular loops of the PAR1 G-protein coupled receptor (GPCR). This interaction prevents the conformational changes necessary for G-protein activation following the cleavage of the extracellular domain of PAR1 by proteases such as thrombin. By inhibiting PAR1 signaling, Pz-128 effectively blocks a key pathway involved in tumor progression and angiogenesis.

Quantitative Data on Anti-Angiogenic Effects

| Parameter | Model System | Treatment | Result | Reference |

| Blood Vessel Density | OVCAR-4 human ovarian cancer xenograft in female NCR Nu/Nu mice | Pz-128 (10 mg/kg, intraperitoneal injection, every other day for 6 weeks) | 84-96% reduction in blood vessel density in the center and edge of tumors | [1] |

| Ascites Fluid Volume | OVCAR-4 human ovarian cancer xenograft in female NCR Nu/Nu mice | Pz-128 (10 mg/kg, intraperitoneal injection, every other day for 6 weeks) | 60% reduction in mean ascites fluid volume | [1] |

| Endothelial Barrier Permeability | In vitro model using OVCAR-4-treated peritoneal fibroblast conditioned media | Pz-128 | Nearly complete inhibition of the 2.2-fold increase in endothelial barrier permeability | [1] |

| Atherosclerotic Burden | Apolipoprotein E-knockout (ApoEko) mice | Pz-128 | Significant decrease in total atherosclerotic burden | [2] |

Signaling Pathways in Angiogenesis Inhibition

The anti-angiogenic effect of Pz-128 is rooted in the inhibition of the PAR1 signaling cascade in endothelial cells. Thrombin, a key activator of PAR1, is known to stimulate pro-angiogenic responses, including the induction of Vascular Endothelial Growth Factor (VEGF). Pz-128, by blocking PAR1, is hypothesized to interfere with these pro-angiogenic signals.

The activation of PAR1 by thrombin in endothelial cells leads to the coupling of G-proteins, primarily Gαq, Gα12/13, and Gαi. This initiates a downstream cascade involving:

-

ERK1/2 Activation: PAR1 activation triggers the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

AP-1/c-FOS Activation: Activated ERK1/2, in turn, promotes the activation of the transcription factor complex Activator Protein-1 (AP-1), a key component of which is c-FOS.[3]

-

VEGF Transcription: The activated AP-1/c-FOS complex binds to the promoter region of the VEGF gene, leading to its transcription and the subsequent synthesis and secretion of VEGF protein.[3]

By inhibiting the initial step of G-protein coupling, Pz-128 is expected to abrogate this entire signaling cascade, thereby reducing VEGF production and inhibiting angiogenesis.

Caption: Pz-128 inhibits PAR1 signaling, preventing the downstream activation of pro-angiogenic factors.

Experimental Protocols

Detailed experimental protocols for angiogenesis assays specifically utilizing Pz-128 are not extensively published. However, based on standard methodologies, the following outlines the likely approaches for key in vitro and in vivo angiogenesis assays.

In Vitro Assays

1. Endothelial Cell Proliferation Assay (e.g., MTT or BrdU Assay)

-

Objective: To determine the effect of Pz-128 on the proliferation of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

-

Methodology:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Treat the cells with varying concentrations of Pz-128 for a predetermined time (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control (e.g., VEGF).

-

For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

For BrdU assay, add BrdU to the wells during the final hours of incubation. After fixation and permeabilization, detect incorporated BrdU using an anti-BrdU antibody and a colorimetric substrate. Measure absorbance.

-

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value of Pz-128.

2. Endothelial Cell Migration Assay (e.g., Wound Healing/Scratch Assay or Boyden Chamber Assay)

-

Objective: To assess the effect of Pz-128 on the migratory capacity of endothelial cells.

-

Methodology (Wound Healing):

-

Grow HUVECs to a confluent monolayer in a 6-well or 12-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and replace with fresh medium containing different concentrations of Pz-128.

-

Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

-

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

3. Endothelial Cell Tube Formation Assay

-

Objective: To evaluate the ability of Pz-128 to inhibit the formation of capillary-like structures by endothelial cells.

-

Methodology:

-

Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Seed HUVECs (1-2 x 10⁴ cells/well) onto the Matrigel-coated wells in a low-serum medium.

-

Treat the cells with various concentrations of Pz-128.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize and photograph the tube-like structures using a microscope.

-

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops.

In Vivo Assays

1. Matrigel Plug Assay

-

Objective: To assess the effect of Pz-128 on neovascularization in a living organism.

-

Methodology:

-

Mix Matrigel, which is liquid at 4°C, with a pro-angiogenic factor (e.g., VEGF or bFGF) and the desired concentration of Pz-128 or vehicle control.

-

Inject the Matrigel mixture subcutaneously into the flank of immunocompromised mice.

-

The Matrigel will solidify at body temperature, forming a plug.

-

After a set period (e.g., 7-14 days), excise the Matrigel plugs.

-

-

Data Analysis: Quantify the extent of angiogenesis within the plugs by measuring hemoglobin content (e.g., using Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers such as CD31.

2. Chick Chorioallantoic Membrane (CAM) Assay

-

Objective: To evaluate the effect of Pz-128 on a naturally developing vascular network.

-

Methodology:

-

Create a small window in the shell of a fertilized chicken egg at embryonic day 3-4 to expose the CAM.

-

On embryonic day 7-10, place a carrier (e.g., a sterile filter paper disc or a gelatin sponge) soaked with Pz-128 or vehicle control onto the CAM.

-

Incubate the eggs for 2-3 days.

-

Observe and photograph the vascular network in the area of the carrier.

-

-

Data Analysis: Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the vessel density in the treated area.

Caption: A general workflow for evaluating the anti-angiogenic properties of Pz-128.

Conclusion

Pz-128 represents a novel approach to angiogenesis inhibition through its unique intracellular targeting of the PAR1 receptor. The available data strongly suggest a potent anti-angiogenic effect, likely mediated by the disruption of the PAR1-ERK1/2-VEGF signaling axis in endothelial cells. Further dedicated studies focusing on quantitative angiogenesis assays are warranted to fully elucidate the therapeutic potential of Pz-128 in angiogenesis-dependent diseases. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the continued development of this promising therapeutic agent.

References

- 1. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chorioallantoic membrane: A novel approach to extrapolate data from a well-established method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Targeting of G-protein Coupled Receptors by PZ-128: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PZ-128, a first-in-class cell-penetrating lipopeptide (pepducin) that acts as a specific and reversible antagonist of the G-protein coupled receptor (GPCR), Protease-Activated Receptor 1 (PAR1). By targeting the intracellular surface of PAR1, PZ-128 presents a novel mechanism for modulating GPCR signaling, with significant therapeutic potential in cardiovascular diseases and oncology.

Introduction: The Paradigm of Intracellular GPCR Targeting

G-protein coupled receptors have traditionally been viewed as cell surface receptors that transduce extracellular signals into intracellular responses.[1][2] However, a growing body of evidence reveals that GPCRs are also located on intracellular membranes, such as the endoplasmic reticulum, Golgi apparatus, and endosomes, where they can initiate distinct signaling cascades.[1][2] This has opened up a new frontier in pharmacology: the development of therapeutics that can cross the plasma membrane and modulate these intracellular GPCRs.

PZ-128, also known as P1pal-7, exemplifies this innovative approach. It is a pepducin, a synthetic lipopeptide composed of a short peptide derived from an intracellular loop of a GPCR, linked to a lipid moiety.[3][4] This unique structure allows PZ-128 to anchor in the cell membrane and traverse it to access the cytoplasmic face of its target receptor, PAR1.[4][5]

PZ-128: Mechanism of Action

PZ-128 functions as a specific and reversible antagonist of PAR1.[5] It targets the cytoplasmic surface of PAR1, disrupting the receptor's ability to couple with and activate its associated G-proteins.[5][6] This intracellular blockade of PAR1 signaling has been shown to have potent antiplatelet, anti-metastatic, anti-angiogenic, and anticancer effects in preclinical and clinical studies.[5]

Signaling Pathway of PAR1 and Inhibition by PZ-128

The following diagram illustrates the conventional PAR1 signaling pathway and the point of intervention by PZ-128.

Quantitative Data on PZ-128

The following tables summarize the key quantitative data from preclinical and clinical studies of PZ-128.

Table 1: Pharmacokinetics of PZ-128 in Humans

| Parameter | Value | Reference |

| Administration | Intravenous infusion | [6] |

| Plasma Half-life | 1.3 - 1.8 hours | [6] |

| Doses Tested (Phase 1) | 0.01 - 2 mg/kg | [6] |

| Doses Tested (Phase 2) | 0.3 and 0.5 mg/kg | [7] |

Table 2: Pharmacodynamics of PZ-128 - Inhibition of Platelet Aggregation

| Dose | Inhibition of PAR1-mediated Platelet Aggregation (stimulated by 8 µmol/L SFLLRN) | Time Point | Reference |

| 0.3 mg/kg | 20% - 40% | 30 minutes to 6 hours | [6] |

| 0.5 mg/kg | 40% - 60% | 30 minutes to 6 hours | [6] |

| 1 - 2 mg/kg | ≥ 80% - 100% | 30 minutes to 6 hours | [6] |

| 0.5 mg/kg | 50% recovery of aggregation | 24 hours | [6] |

Table 3: Clinical Efficacy of PZ-128 (TRIP-PCI Trial - NCT02561000)

| Endpoint | PZ-128 Group | Placebo Group | p-value | Reference |

| Major Adverse Coronary Events (30 days) | 0% | 6% | 0.13 | [7] |

| Major Adverse Coronary Events (90 days) | 2% | 6% | 0.29 | [7] |

| MACE + Myocardial Injury (in patients with elevated baseline troponin I) | 31% | 83% | 0.02 | [7] |

Experimental Protocols

Platelet Aggregation Assay

This protocol is a generalized procedure based on the methodologies described in the cited literature for assessing the effect of PZ-128 on platelet aggregation.[2][6]

Objective: To measure the in vitro effect of PZ-128 on platelet aggregation induced by a PAR1 agonist.

Materials:

-

Whole blood from healthy human donors or study subjects.

-

Anticoagulant (e.g., 3.2% sodium citrate).

-

PZ-128 at desired concentrations.

-

PAR1 agonist: SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn) peptide.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Aggregometer (e.g., Chrono-Log Platelet Aggregometer).

-

Pipettes and consumables.

Procedure:

-

Blood Collection: Draw whole blood into tubes containing sodium citrate anticoagulant.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

Incubation:

-

Pre-warm the PRP samples to 37°C.

-

Add PZ-128 or vehicle control to the PRP and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Aggregation Measurement:

-

Place the PRP sample in the aggregometer cuvette with a stir bar.

-

Set the baseline light transmittance with PRP (0%) and PPP (100%).

-

Add the PAR1 agonist SFLLRN (e.g., final concentration of 8 µmol/L) to initiate aggregation.

-

Record the change in light transmittance over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The maximum percentage of aggregation is calculated.

-

Compare the aggregation in the presence of PZ-128 to the vehicle control to determine the percentage of inhibition.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the platelet aggregation assay.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. AID 652274 - Determination of platelet aggregation reversibility Measured in Cell-Based System Using Aggregometer- 2137-08_Inhibitor_SinglePoint_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pepducin - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Turning Receptors On and Off with Intracellular Pepducins: New Insights into G-protein-coupled Receptor Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pz-128 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pz-128 (also known as P1pal-7) is a first-in-class, cell-penetrating lipopeptide that acts as a potent, specific, and reversible antagonist of Protease-Activated Receptor 1 (PAR1).[1][2] As a pepducin, Pz-128 is designed to target the intracellular surface of its cognate G protein-coupled receptor (GPCR), offering a unique mechanism for modulating cellular signaling.[3][4][5] Its structure consists of a short peptide derived from the third intracellular loop of PAR1, tethered to a palmitate lipid moiety.[2][4][6] This lipid tail allows the pepducin to anchor in the cell membrane and access the cytoplasmic face of the receptor, where it sterically blocks the coupling of PAR1 to its associated G proteins (Gαq, Gαi, Gα12/13), thereby inhibiting downstream signaling cascades.[1][7][8] Pz-128 has demonstrated significant antiplatelet, anti-angiogenic, and anti-metastatic effects in preclinical and clinical studies.[1][6]

These application notes provide detailed protocols for utilizing Pz-128 in common cell culture-based assays to investigate its effects on cell viability, migration, and signaling.

Data Presentation

Table 1: In Vitro Efficacy of Pz-128 in Cancer Cell Lines

| Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| OVCAR-4 (Ovarian Cancer) | Migration Assay | 3 µM | Blocks 90-94% of cell migration towards ascites and fibroblast conditioned media. | [1] |

| OVCAR-4 (Ovarian Cancer) | Permeability Assay | Not Specified | Almost completely inhibited the increase in endothelial barrier permeability induced by conditioned media. | [1] |

| HEK293 (Human Embryonic Kidney) | Cell Viability (MTT) | 100 µM (24h) | Significant cell death observed. | [9] |

| HEK293 / TsA201 | Calcium Flux | 25-100 µM | Induced a dose-dependent increase in intracellular Ca2+ levels. | [9] |

| HEK293 / TsA201 | ERK Phosphorylation | 30 µM | Caused sustained ERK phosphorylation (15-60 min). | [9] |

Table 2: In Vivo and Ex Vivo Efficacy of Pz-128

| System | Assay Type | Dosage | Observed Effect | Reference |

| Human Platelets | Platelet Aggregation | 0.3 mg/kg | 20-40% inhibition of PAR1-agonist (SFLLRN) induced aggregation. | [9][10][11] |

| Human Platelets | Platelet Aggregation | 0.5 mg/kg | 40-60% inhibition of PAR1-agonist (SFLLRN) induced aggregation. | [9][10][11] |

| Human Platelets | Platelet Aggregation | 1-2 mg/kg | 80-100% inhibition of PAR1-agonist (SFLLRN) induced aggregation. | [9][10][11] |

| OVCAR-4 Xenograft (Mouse) | Ascites Volume | 10 mg/kg (i.p.) | Reduced mean ascites fluid volume by 60%. | [1] |

| OVCAR-4 Xenograft (Mouse) | Angiogenesis | 10 mg/kg (i.p.) | 84-96% reduction in tumor blood vessel density. | [1] |

| Mouse Model (TAC) | Cardiac Function | 10 mg/kg (s.c.) | Protected against loss of left ventricle ejection fraction and reduced cardiac fibrosis. | [12] |

Mandatory Visualizations

Caption: Mechanism of Pz-128 as a PAR1 antagonist.

Caption: General experimental workflow for Pz-128 cell-based assays.

Experimental Protocols

Preparation and Storage of Pz-128 Stock Solution

Note: Pz-128 is a lipopeptide. Proper solubilization is critical for experimental success. The following protocol is based on vendor recommendations.[2]

Materials:

-

Pz-128 lyophilized powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile PBS or cell culture medium

-

Vortex mixer

-

Sonicator (optional)

-

Sterile, low-protein-binding microcentrifuge tubes

Procedure:

-

Reconstitution: Briefly centrifuge the vial of lyophilized Pz-128 to ensure the powder is at the bottom.

-

To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the Pz-128 powder in 100% DMSO.

-

Vortex thoroughly to dissolve. If precipitation or phase separation occurs, gentle warming or sonication can be used to aid dissolution.[2]

-

Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock solution into sterile PBS or serum-free cell culture medium immediately before use.

-

Important: To avoid precipitation, add the Pz-128 stock solution drop-wise to the aqueous buffer while vortexing. Do not exceed a final DMSO concentration of 0.5% in your cell culture, as higher concentrations can be toxic to cells. Include a vehicle control (e.g., 0.5% DMSO in medium) in all experiments.

-

-

Storage:

-

Store the DMSO stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

-

Avoid repeated freeze-thaw cycles.

-

Cell Viability Assessment using MTT Assay

This protocol is adapted for evaluating Pz-128 cytotoxicity in cell lines like HEK293, based on published findings.[9]

Materials:

-

HEK293 cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well clear-bottom cell culture plates

-

Pz-128 working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Treatment: The next day, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of Pz-128 (e.g., 1 µM to 100 µM).[9] Remember to include a vehicle-only control (e.g., 0.5% DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). A 24-hour incubation showed effects at 100 µM.[9]

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11] Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Migration Assessment using Transwell Assay

This protocol is designed to test the inhibitory effect of Pz-128 on the migration of cancer cells, such as OVCAR-4.[1]

Materials:

-

OVCAR-4 cells (or other motile cell line)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free culture medium

-

Complete culture medium (with 10% FBS or other chemoattractant)

-

Pz-128 working solutions

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet in methanol)

-

Inverted microscope

Procedure:

-

Chemoattractant: Add 600 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Cell Preparation: Harvest OVCAR-4 cells and resuspend them in serum-free medium at a density of 1 x 10⁶ cells/mL.

-

Treatment: Pre-incubate the cell suspension with various concentrations of Pz-128 (e.g., 1-10 µM) or vehicle control for 30 minutes at 37°C. A concentration of 3 µM has been shown to be effective.[1]

-

Seeding: Add 100 µL of the treated cell suspension (100,000 cells) to the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂. The optimal time should be determined empirically for your cell line.

-

Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fix and Stain: Fix the migrated cells on the bottom side of the membrane with a fixation solution for 10 minutes. Then, stain the cells with Crystal Violet solution for 15-20 minutes.

-

Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of migrated, stained cells in several random fields of view using an inverted microscope. The results can be expressed as the average number of migrated cells per field or as a percentage of the vehicle control.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR1 (Protease-Activated Receptor 1) Pepducin Therapy Targeting Myocardial Necrosis in Coronary Artery Disease and Acute Coronary Syndrome Patients Undergoing Cardiac Catheterization: A Randomized, Placebo-Controlled, Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Penetrating Pepducin Therapy Targeting PAR1 in Subjects With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protease-activated receptor - Wikipedia [en.wikipedia.org]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Suppression of Heart Failure with PAR1 Pepducin Technology in a Pressure Overload Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT (Assay protocol [protocols.io]